2-Amino-1-(4-chlorophenyl)ethanone hydrobromide
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Overview
Description
2-Amino-1-(4-chlorophenyl)ethanone hydrobromide is a chemical compound with the molecular formula C8H9Cl2NO. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is often utilized in the fields of chemistry, biology, medicine, and industry for its reactivity and potential therapeutic benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-chlorophenyl)ethanone hydrobromide typically involves the reaction of 4-chlorobenzaldehyde with ammonium acetate and acetic anhydride. The reaction is carried out under reflux conditions, followed by the addition of hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-chlorophenyl)ethanone hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 2-amino-1-(4-chlorophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(4-chlorophenyl)ethanone hydrobromide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-chlorophenyl)ethanone hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Its effects are mediated through binding to specific proteins or enzymes, leading to alterations in cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride
- 2-Amino-1-(4-methylphenyl)ethanone hydrochloride
- 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride
Uniqueness
2-Amino-1-(4-chlorophenyl)ethanone hydrobromide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and biological activities compared to its analogs, making it valuable for specific research applications .
Properties
Molecular Formula |
C8H9BrClNO |
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Molecular Weight |
250.52 g/mol |
IUPAC Name |
2-amino-1-(4-chlorophenyl)ethanone;hydrobromide |
InChI |
InChI=1S/C8H8ClNO.BrH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H |
InChI Key |
FJXJIDYUCSMADA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)Cl.Br |
Origin of Product |
United States |
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